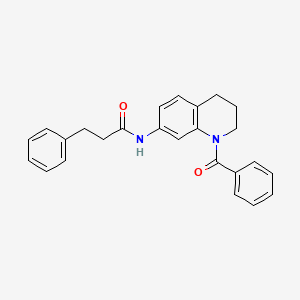![molecular formula C23H25N3O4 B6569140 3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021212-09-8](/img/structure/B6569140.png)
3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” belongs to a class of organic compounds known as spiro compounds. Spiro compounds are characterized by their unique structure, where two or more rings are connected by a single atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a spiro[4.5]decane scaffold, which is a type of bicyclic compound with one atom being a part of two rings . The compound also contains a triaza group (three nitrogen atoms) and two dione groups (two carbonyl groups).Scientific Research Applications
3-PEPT-8-PAP has been studied for its potential applications in various scientific research areas such as cancer research, neuroscience, and pharmacology. In cancer research, 3-PEPT-8-PAP has been used to investigate the role of protein kinase C (PKC) in cancer cell proliferation and apoptosis. In neuroscience, it has been used to study the role of glutamate receptors in synaptic plasticity and learning and memory. In pharmacology, 3-PEPT-8-PAP has been used to study the effects of drugs on the central nervous system.
Mechanism of Action
The mechanism of action of 3-PEPT-8-PAP is not yet fully understood. It is believed to act as an agonist at certain glutamate receptors and as an antagonist at certain protein kinase C (PKC) isozymes. It is also believed to interact with certain neurotransmitter receptors, such as the serotonin receptor, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-PEPT-8-PAP have been studied in various animal models. In rodents, 3-PEPT-8-PAP has been found to induce anxiolytic-like effects, as well as anticonvulsant and antidepressant-like effects. In addition, it has been found to modulate the release of the neurotransmitters dopamine and serotonin, as well as the hormones cortisol and corticosterone.
Advantages and Limitations for Lab Experiments
The use of 3-PEPT-8-PAP in lab experiments has several advantages. Firstly, it is relatively easy to synthesize in the laboratory, making it readily available for research purposes. Secondly, it is a highly selective agonist or antagonist at certain receptors and isozymes, making it useful for studying the effects of drugs on specific receptor systems. Finally, it is relatively non-toxic and has low potential for abuse.
The main limitation of 3-PEPT-8-PAP is its short half-life in vivo, which limits its use in long-term studies. In addition, its mode of action is not yet fully understood, making it difficult to predict its effects in certain contexts.
Future Directions
The potential future directions for 3-PEPT-8-PAP research are numerous. Firstly, further research is needed to understand its mechanism of action and to identify potential therapeutic applications. Secondly, further research is needed to identify potential drug-drug interactions and to optimize its pharmacokinetic and pharmacodynamic properties. Thirdly, further research is needed to investigate its potential use as a biomarker for various diseases and disorders. Finally, further research is needed to investigate its potential use as a tool for drug discovery and development.
Synthesis Methods
3-PEPT-8-PAP is synthesized in the laboratory by combining 2-phenoxyethyl and 2-phenylacetyl groups with 1,3,8-triazaspiro[4.5]decane-2,4-dione. The reaction is carried out at room temperature in a solvent such as dichloromethane or toluene. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The product is then purified by column chromatography and recrystallization.
properties
IUPAC Name |
3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c27-20(17-18-7-3-1-4-8-18)25-13-11-23(12-14-25)21(28)26(22(29)24-23)15-16-30-19-9-5-2-6-10-19/h1-10H,11-17H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUKECDPYKSQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






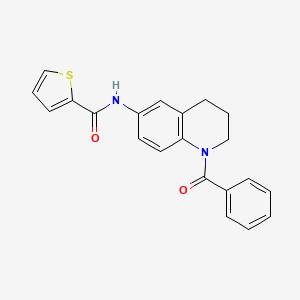
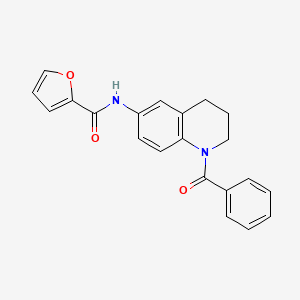
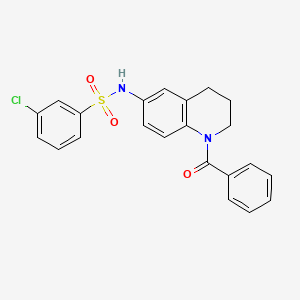
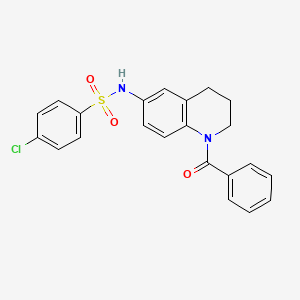
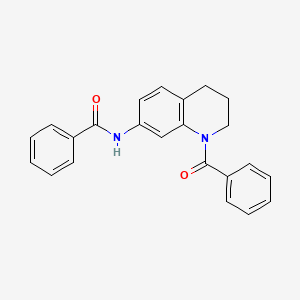
![3,3-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide](/img/structure/B6569129.png)
![3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6569134.png)
![2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide](/img/structure/B6569147.png)
